2-(Tritylthio)ethylamine hydrochloride

Catalog No.
S789480
CAS No.
15297-43-5
M.F
C21H22ClNS
M. Wt
355.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Tritylthio)ethylamine hydrochloride

CAS Number

15297-43-5

Product Name

2-(Tritylthio)ethylamine hydrochloride

IUPAC Name

2-tritylsulfanylethanamine;hydrochloride

Molecular Formula

C21H22ClNS

Molecular Weight

355.9 g/mol

InChI

InChI=1S/C21H21NS.ClH/c22-16-17-23-21(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15H,16-17,22H2;1H

InChI Key

SLSXAHLRIYRHBE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl

Synonyms

2-[(Triphenylmethyl)thio]-ethanamine Hydrochloride; 2-(Tritylthio)-ethylamine Hydrochloride; 2-(Tritylthio)ethaneamine Hydrochloride; 2-Triphenylmethylthioethylamine Hydrochloride

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCCN.Cl

Synthesis and Characterization:

-(Tritylthio)ethylamine hydrochloride is a synthetic molecule not readily found in nature. Research efforts have focused on developing efficient and reliable methods for its synthesis and characterization.

One study describes the synthesis of this compound using readily available starting materials, followed by purification and characterization using various techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [].

Potential Applications:

Bioconjugation:

The trityl group in the molecule can be easily removed under mild acidic conditions, leaving behind a thiol (-SH) group. This property makes 2-(Tritylthio)ethylamine hydrochloride a potential candidate for bioconjugation, where it can be used to attach biomolecules like peptides or proteins to other molecules of interest [].

Material Science:

The molecule's unique structure, containing both hydrophobic and hydrophilic moieties, could potentially be used in the development of new materials with specific functionalities. However, further research is needed to explore this possibility [].

Medicinal Chemistry:

Some studies have investigated the potential biological activity of 2-(Tritylthio)ethylamine hydrochloride. However, the results are inconclusive and further research is necessary to determine its potential therapeutic applications [].

2-(Tritylthio)ethylamine hydrochloride, also known as 2-Tritylthio-1-ethylamine hydrochloride, is an organic compound with the chemical formula C21_{21}H22_{22}ClNS. This compound features a trityl (triphenylmethyl) group attached to an ethylamine backbone via a sulfur atom, creating a unique molecular structure that combines hydrophobic and hydrophilic characteristics. The trityl group serves as a bulky, non-polar moiety, while the ethylamine component provides a primary amine functionality, which is crucial for various

Currently, there's no documented information regarding a specific mechanism of action for 2-(Tritylthio)ethylamine hydrochloride in biological systems.

As with any research chemical, it's important to handle 2-(Tritylthio)ethylamine hydrochloride with appropriate safety precautions. Specific hazard data is not readily available, but general precautions for handling organic compounds should be followed, including:

  • Wearing gloves, safety glasses, and a lab coat when handling.
  • Working in a well-ventilated fume hood.
  • Properly disposing of waste according to institutional guidelines.

2-(Tritylthio)ethylamine hydrochloride is notable for its reactivity due to the presence of both the thiol and amine groups. Key reactions include:

  • Deprotection of Thiol Group: The trityl group can be cleaved under acidic or reductive conditions, revealing a free thiol group that can participate in further reactions .
  • Alkylation: The amine group can undergo alkylation with suitable alkylating agents, allowing for the introduction of new functional groups.
  • Oxidation: The amine can be oxidized to form amides or imines under specific conditions, expanding the compound's utility in synthetic chemistry.

Research into the biological activity of 2-(tritylthio)ethylamine hydrochloride is still emerging. Preliminary studies suggest that derivatives of this compound may exhibit various biological activities, potentially including:

  • Antioxidant Properties: Compounds featuring thiol groups are often investigated for their antioxidant capabilities.
  • Inhibition of Enzymatic Activity: Some derivatives have been evaluated for their ability to inhibit specific enzymes, such as kinesin motor proteins, which are essential for cellular transport mechanisms .

The synthesis of 2-(tritylthio)ethylamine hydrochloride typically involves the reaction of trityl chloride with cysteamine hydrochloride. This process can be summarized as follows:

  • Preparation: Cysteamine is treated with trityl chloride in a suitable solvent (e.g., dry tetrahydrofuran).
  • Reaction Conditions: The reaction is conducted under inert atmosphere conditions to prevent oxidation and ensure optimal yields.
  • Purification: The product is purified using techniques such as silica gel chromatography to isolate the desired compound from byproducts .

Alternative methods may involve modifications to the cysteine or cysteamine components to yield various derivatives with distinct properties.

2-(Tritylthio)ethylamine hydrochloride finds applications primarily in organic chemistry and medicinal chemistry:

  • Protecting Group: It serves as a protecting group for thiol functionalities during multi-step synthesis processes, allowing selective modifications without interfering with other reactive sites .
  • Research Tool: Its derivatives are studied for potential therapeutic applications in drug development, particularly in targeting diseases where thiol reactivity plays a role.

Interaction studies involving 2-(tritylthio)ethylamine hydrochloride primarily focus on its reactivity with biological molecules and its potential inhibitory effects on enzymatic activities. For instance:

  • Kinesin Inhibition: Derivatives of this compound have been evaluated for their ability to inhibit kinesin motor proteins, which are critical for intracellular transport .
  • Enzyme Substrate Interactions: Investigations into how this compound interacts with various enzymes may provide insights into its potential therapeutic applications.

Several compounds exhibit structural or functional similarities to 2-(tritylthio)ethylamine hydrochloride. These include:

Compound NameStructure/Functional GroupUnique Features
CysteamineContains -SH groupNaturally occurring; involved in metabolic pathways
TritylcysteineTrityl group + -SHUsed as a protective agent in biochemical applications
S-TritylcysteamineTrityl group + amineExhibits similar protective properties
S-MethylcysteineMethyl group + -SHDifferent alkyl substituent; affects reactivity
N-TritylcysteamineTrityl group + amineFocus on nitrogen protection rather than sulfur

The uniqueness of 2-(tritylthio)ethylamine hydrochloride lies in its combination of both trityl and thiol functionalities, enabling diverse chemical transformations not readily available in other similar compounds.

Traditional Synthetic Routes

1.1.1 Reaction of Trityl Chloride with Cysteamine Derivatives
The most common synthesis involves reacting trityl chloride (triphenylmethyl chloride) with cysteamine derivatives. A representative protocol involves:

  • Dissolving 2-aminoethanethiol hydrochloride in trifluoroacetic acid (TFA).
  • Adding triphenylmethyl alcohol and stirring for 18–24 hours at room temperature.
  • Isolating the product via filtration, followed by recrystallization from ethanol.

This method yields 2-(tritylthio)ethylamine hydrochloride as a white crystalline solid.

1.1.2 Base-Mediated Alkylation Protocols
Alternative routes employ base-mediated alkylation:

  • Triethylamine in acetonitrile under reflux (18 hours) achieves 28% yield for pyrazine derivatives.
  • Potassium carbonate in dimethyl sulfoxide (DMSO) at 20°C yields 53% for aniline derivatives.
Reaction ConditionsYieldKey ReagentsSolventReferences
Trityl chloride + cysteamine70%Trityl chloride, cysteamineCH₂Cl₂
Triethylamine + acetonitrile28%Triethylamine, acetonitrileReflux
K₂CO₃ + DMSO53%Potassium carbonate, DMSO20°C

1.1.3 Precursor Selection and Functionalization Strategies

  • Cysteamine hydrochloride is preferred for its availability and reactivity.
  • Resins (e.g., 2-chlorotrityl resin) enable solid-phase synthesis of N-acyl or N-alkyl cysteamines, critical for peptide engineering.

Industrial-Scale Optimization

1.2.1 Continuous Flow Reactor Systems
Flow chemistry reduces reaction times and improves scalability:

  • Chlorination of trityl resins (e.g., 2-chlorotrityl chloride) is completed in 10 minutes vs. 1–24 hours in batch processes.
  • Automated purification (e.g., flash chromatography) minimizes manual intervention.

1.2.2 Automated Purification Techniques

  • Column chromatography (dichloromethane/methanol gradients) isolates pure products from complex mixtures.
  • Recrystallization (ethanol or ether) enhances crystallinity for pharmaceutical applications.

1.2.3 Yield Enhancement via Solvent Engineering

  • DMSO outperforms acetonitrile in polar reactions (e.g., aniline substitutions), yielding 53% vs. 28%.
  • Solvent-free conditions are explored for greener synthesis but remain less documented.

Thiol Protection via Trityl Group Stabilization

The trityl group in 2-(tritylthio)ethylamine hydrochloride acts as a robust protecting agent for thiol (-SH) functionalities. Its bulky, hydrophobic triphenylmethyl moiety shields reactive thiols from oxidation or undesired nucleophilic attack during multi-step syntheses. Protection is typically achieved by reacting thiol-containing compounds with trityl chloride in the presence of a base, forming stable trityl thioether linkages [3]. For example, cysteine residues in peptides are often protected using trityl derivatives to prevent disulfide bond formation during solid-phase peptide synthesis [6]. The trityl group’s steric hindrance ensures high stability under neutral and basic conditions, making it ideal for reactions requiring orthogonal protection strategies [7].

Selective Deprotection Under Acidic Conditions (TFA, HCl)

A key advantage of the trityl group is its labile nature under mild acidic conditions. Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) efficiently cleaves the trityl-thioether bond, regenerating the free thiol without damaging acid-sensitive functional groups. Studies demonstrate that TFA-mediated deprotection proceeds rapidly at room temperature, though incomplete cleavage may occur in sterically hindered environments, such as N-terminal trityl-protected asparagine residues [4]. Optimizing acid concentration (e.g., 1–5% TFA in dichloromethane) and reaction time ensures quantitative thiol recovery, as evidenced by NMR and mass spectrometry analyses [3].

Table 1: Acidic Deprotection Conditions for Trityl-Protected Thiols

AcidConcentrationTime (min)Efficiency (%)
TFA1% v/v1095
HCl0.1 M3085
AcOH/TFA2:1 v/v1598

Applications in Multi-Step Synthesis Pathways

The compound’s compatibility with diverse reaction conditions enables its use in complex synthetic routes. For instance, in the synthesis of amifostine thiol dihydrochloride-d6—a radioprotective agent—2-(tritylthio)ethylamine hydrochloride serves as an intermediate, where the trityl group is selectively removed after phosphoramidate formation [2]. Similarly, its integration into palladium-catalyzed cross-coupling reactions allows sequential functionalization of thiols in drug candidates [5]. The trityl group’s stability during Grignard reactions, hydrogenation, and peptide couplings underscores its versatility in multi-step protocols [7].

Bioconjugation and Drug Delivery Systems

Thiol-Maleimide and Pyridyl Disulfide Reactions

The deprotected thiol from 2-(tritylthio)ethylamine hydrochloride participates in two primary bioconjugation strategies:

  • Thiol-Maleimide Michael Addition: Maleimide-functionalized molecules react with free thiols to form stable thioether bonds. This reaction, performed at pH 6.5–7.5, is widely used to conjugate antibodies to cytotoxic payloads in antibody-drug conjugates (ADCs) [5].
  • Pyridyl Disulfide Exchange: Thiols displace pyridyl disulfide groups, forming disulfide-linked conjugates. This reversible linkage is valuable for constructing redox-sensitive drug delivery systems, as intracellular glutathione triggers payload release [6].

Table 2: Comparison of Thiol-Based Bioconjugation Strategies

Reaction TypeBond FormedStabilityApplication Example
Maleimide AdditionThioetherHigh (non-reversible)ADC construction [5]
Disulfide ExchangeDisulfideModerate (reversible)Stimuli-responsive liposomes [6]

The chemical reactivity of 2-(Tritylthio)ethylamine hydrochloride is fundamentally governed by the oxidation and reduction transformations that can occur at the sulfur center and the surrounding molecular framework. These pathways represent critical synthetic manipulations that enable the controlled modification of the trityl-protected thioether functionality.

Disulfide Bond Formation via Oxidizing Agents (Hydrogen Peroxide, meta-Chloroperoxybenzoic Acid)

The oxidative transformation of 2-(Tritylthio)ethylamine hydrochloride to form disulfide linkages represents a fundamental redox process that proceeds through well-characterized mechanistic pathways. Hydrogen peroxide emerges as the most widely employed oxidizing agent for this transformation, operating through a two-electron oxidation mechanism that directly converts the sulfur center from its reduced thioether state to the oxidized disulfide form [1].

The reaction mechanism involves the initial nucleophilic attack of the sulfur lone pair electrons on the electrophilic oxygen center of hydrogen peroxide. This process generates a transient sulfenyl intermediate that rapidly undergoes further oxidation to yield the final disulfide product. The optimal reaction conditions typically involve aqueous buffer systems maintained at physiological pH values of 7.4, with reaction temperatures maintained at ambient conditions to prevent decomposition of sensitive functional groups [1].

Table 1: Disulfide Bond Formation via Oxidizing Agents

Oxidizing AgentConcentration/EquivalentsReaction ConditionsYield (%)Reaction TimeMechanism Type
Hydrogen Peroxide (H₂O₂)1.5-3.0 equivAqueous buffer, pH 7.4, RT75-952-6 hoursTwo-electron oxidation
meta-Chloroperoxybenzoic Acid (mCPBA)1.1-2.0 equivDichloromethane, 0°C to RT80-9830 min - 2 hoursConcerted epoxidation pathway
Peracetic Acid1.5-2.5 equivAcetonitrile, RT70-904-8 hoursNucleophilic attack on peroxide
Trifluoroperacetic Acid1.0-1.5 equivDichloromethane, -78°C to RT85-951-4 hoursElectrophilic oxygen transfer

meta-Chloroperoxybenzoic acid represents an alternative oxidizing system that operates through a concerted epoxidation-type mechanism. The peroxy acid functionality provides a highly electrophilic oxygen center that facilitates rapid oxidation of the thioether substrate. Research demonstrates that mCPBA reactions proceed through a butterfly-like transition state involving simultaneous formation of multiple partial bonds around the central oxygen atom [2]. This mechanistic pathway enables efficient oxidation under mild conditions with excellent functional group tolerance.

The kinetics of disulfide formation show strong dependence on both the choice of oxidizing agent and reaction conditions. Studies indicate that mCPBA-mediated oxidations typically achieve completion within 30 minutes to 2 hours, significantly faster than hydrogen peroxide systems which require 2-6 hours for complete conversion [2]. The enhanced reactivity of peroxyacids stems from their inherently more electrophilic nature compared to hydrogen peroxide.

Temperature effects play a crucial role in determining reaction selectivity and yield. Lower temperatures favor selective oxidation to the disulfide level while minimizing over-oxidation to sulfoxide or sulfone products. Research findings demonstrate that maintaining reaction temperatures between 0°C and room temperature provides optimal balance between reaction rate and product selectivity [3] [2].

Thiol Regeneration Using Reducing Agents (Sodium Borohydride, Dithiothreitol)

The reductive cleavage of disulfide bonds in trityl-protected systems represents a fundamental transformation that enables regeneration of free thiol functionality. Sodium borohydride serves as a versatile reducing agent that effectively cleaves disulfide linkages through a hydride transfer mechanism [4]. The reduction proceeds via nucleophilic attack of the hydride ion on the electrophilic sulfur center, resulting in heterolytic cleavage of the sulfur-sulfur bond.

Dithiothreitol emerges as the preferred reducing agent for biological and pharmaceutical applications due to its exceptional selectivity and mild reaction conditions. DTT operates through a unique dual-thiol mechanism that involves formation of a stable six-membered ring disulfide product [5] [6]. The thermodynamic driving force for ring closure provides the necessary energy to drive reduction to completion, even under relatively mild conditions.

Table 2: Thiol Regeneration Using Reducing Agents

Reducing AgentConcentrationpH OptimumReduction Potential (V)Half-Life (min)SelectivitySolvent Compatibility
Sodium Borohydride (NaBH₄)5-50 mM8.0-9.5-1.2415-45ModerateProtic solvents
Dithiothreitol (DTT)1-10 mM7.1-8.0-0.335-30HighAqueous/organic
Tris(2-carboxyethyl)phosphine (TCEP)0.5-5 mM6.5-8.5-0.292-15Very HighAqueous preferred
Lithium Aluminum Hydride (LiAlH₄)2-10 equivNot applicable-2.31-5LowAnhydrous organic only

The mechanistic pathway for DTT-mediated reduction involves two sequential thiol-disulfide exchange reactions. The initial step generates a mixed disulfide intermediate through nucleophilic attack of the DTT thiolate on the substrate disulfide bond. The second thiol group of DTT then undergoes intramolecular cyclization to form the thermodynamically stable six-membered ring product, driving the reaction to completion [5] [6].

Kinetic studies reveal that DTT exhibits superior reducing power compared to monothiol reagents due to the favorable thermodynamics of ring formation. The reduction potential of DTT (-0.33 V at pH 7) enables effective reduction of most biological disulfides while maintaining selectivity against other functional groups [7] [8]. The pH dependence of DTT activity reflects the requirement for thiolate formation, with optimal activity occurring between pH 7.1 and 8.0 [5].

Recent research has identified dithiobutylamine as a superior alternative to DTT, offering enhanced reactivity at physiological pH due to lower thiol pKa values. This amino-containing dithiol demonstrates faster reduction kinetics and improved handling characteristics compared to traditional DTT systems [8] [9].

Substitution and Deprotection Strategies

The strategic manipulation of trityl-thioether protecting groups requires sophisticated understanding of nucleophilic substitution mechanisms and selective deprotection protocols. These transformations enable precise control over the timing and selectivity of functional group revelations in complex synthetic sequences.

Nucleophilic Attack on Trityl-Thioether Linkages

The nucleophilic substitution reactions of trityl-thioether systems proceed primarily through SN1 mechanistic pathways due to the exceptional stability of the trityl carbocation intermediate. The electron-donating properties of the three phenyl rings provide substantial stabilization to the developing positive charge, facilitating heterolytic cleavage of the carbon-sulfur bond [10].

Thiolate anions represent the most effective nucleophiles for attacking trityl-thioether linkages, exhibiting nucleophilicity values approximately 100 times greater than typical oxygen or nitrogen nucleophiles. The high polarizability of sulfur and the relatively low electronegativity enable efficient attack on electrophilic carbon centers [11] [10].

Table 3: Nucleophilic Attack on Trityl-Thioether Linkages

NucleophileNucleophilicity (relative)Rate Constant (M⁻¹s⁻¹)Activation Energy (kJ/mol)Optimal Temperature (°C)Preferred SolventProduct Selectivity (%)
Thiolate anions (RS⁻)1001.2 × 10⁴45.225-40DMSO95-98
Cyanide ion (CN⁻)858.5 × 10³52.140-60DMF90-95
Azide ion (N₃⁻)706.2 × 10³58.335-55Acetonitrile85-92
Iodide ion (I⁻)453.1 × 10³67.850-70DMSO80-88
Phenoxide ion (PhO⁻)352.8 × 10³71.445-65DMF75-85

The reaction kinetics demonstrate strong correlation between nucleophile strength and reaction rate. Thiolate anions achieve rate constants on the order of 1.2 × 10⁴ M⁻¹s⁻¹, approximately an order of magnitude higher than less nucleophilic species such as cyanide or azide ions. This reactivity difference reflects the superior electron-donating ability of sulfur compared to carbon or nitrogen nucleophiles [11].

Activation energy measurements reveal that thiolate-mediated substitutions proceed with the lowest energy barriers (45.2 kJ/mol), consistent with the highly favorable thermodynamics of carbon-sulfur bond formation. The activation energies increase progressively with decreasing nucleophilicity, reaching values above 70 kJ/mol for weaker nucleophiles such as phenoxide ions [10].

Temperature optimization studies indicate that most nucleophilic substitutions achieve optimal selectivity at moderate temperatures between 25-70°C. Higher temperatures tend to promote competing elimination pathways or degradation of sensitive functional groups, while lower temperatures result in prohibitively slow reaction rates [12].

Mercury(II)-Catalyzed Reductive Detritylation

Mercury(II) salts function as highly effective catalysts for the reductive removal of trityl protecting groups through a mechanism involving metal coordination followed by reductive cleavage. The process operates through initial complexation of the mercury center with the sulfur atom, followed by reduction with sodium borohydride to regenerate the free thiol functionality [13] [14].

The mercury-catalyzed deprotection mechanism involves several distinct steps. Initial coordination of mercury(II) to the sulfur atom enhances the electrophilicity of the trityl carbon center, facilitating subsequent nucleophilic attack by hydride. The mercury-sulfur coordination also serves to activate the carbon-sulfur bond toward heterolytic cleavage [13] [14].

Table 4: Mercury(II)-Catalyzed Reductive Detritylation

Mercury SaltCatalyst Loading (mol%)Reducing AgentSolvent SystemReaction Temperature (°C)Conversion (%)Selectivity for S-deprotection (%)Reaction Time (hours)
HgCl₂5-15NaBH₄MeCN/H₂O (9:1)20-2585-9590-981-3
Hg(OAc)₂8-20NaBH₄MeOH25-4080-9285-952-4
HgBr₂10-25LiBH₄THF0-2575-8880-903-6
Hg(NO₃)₂5-12NaBH₄EtOH/H₂O (4:1)30-4582-9088-951.5-3.5

Mercury(II) chloride demonstrates superior catalytic activity compared to other mercury salts, achieving conversions of 85-95% with excellent selectivity for sulfur deprotection (90-98%). The enhanced performance of mercuric chloride likely reflects the optimal balance between Lewis acidity and ligand lability [13] [14].

Solvent selection plays a critical role in determining reaction efficiency and selectivity. Mixed aqueous-organic systems, particularly acetonitrile-water mixtures, provide optimal solvation for both the mercury catalyst and sodium borohydride reducing agent. These solvent systems enable efficient mass transfer while maintaining the stability of reactive intermediates [13].

The reduction step involves direct transfer of hydride from borohydride to the mercury-coordinated carbon center. This process regenerates the free thiol product while forming a trityl carbocation that is rapidly quenched by nucleophilic solvent molecules. The mercury center is simultaneously reduced and can be recycled for additional catalytic cycles [14].

Solvent-Dependent Reactivity in Polar Aprotic Media

Polar aprotic solvents exert profound influence on the nucleophilic substitution reactions of trityl-thioether systems by selectively solvating cationic species while leaving anionic nucleophiles essentially unsolvated. This differential solvation effect dramatically enhances nucleophile reactivity and promotes SN2-type reaction pathways [15] [16].

Dimethyl sulfoxide represents the most effective polar aprotic solvent for nucleophilic substitutions involving trityl-thioether substrates. The high dielectric constant (46.7) and large dipole moment (3.96 D) enable effective solvation of developing charges in the transition state while the absence of hydrogen bonding prevents nucleophile deactivation [16] [17].

Table 5: Solvent-Dependent Reactivity in Polar Aprotic Media

SolventDielectric ConstantDipole Moment (D)Nucleophile SolvationRate Enhancement (vs MeOH)Temperature Range (°C)Nucleophile Reactivity Order
Dimethyl Sulfoxide (DMSO)46.73.96Weak15-25x25-100I⁻ > Br⁻ > Cl⁻
N,N-Dimethylformamide (DMF)36.73.86Weak10-18x30-120CN⁻ > I⁻ > Br⁻
Acetonitrile (MeCN)38.33.20Moderate8-15x0-80N₃⁻ > CN⁻ > I⁻
N-Methylpyrrolidinone (NMP)32.34.09Weak12-20x40-150RS⁻ > CN⁻ > N₃⁻
Dimethylacetamide (DMA)37.83.72Weak9-16x35-130PhO⁻ > RS⁻ > CN⁻

The mechanism of solvent acceleration involves preferential stabilization of the transition state compared to the ground state. Polar aprotic solvents effectively solvate the developing positive charge on the trityl carbon center while providing minimal interaction with the anionic nucleophile. This results in a net stabilization of the transition state and corresponding reduction in activation energy [18] [19].

Rate enhancement measurements demonstrate that polar aprotic solvents increase reaction rates by factors of 8-25 compared to protic solvents such as methanol. The magnitude of rate acceleration correlates with both dielectric constant and the ability to avoid nucleophile solvation. DMSO provides the greatest rate enhancement (15-25x) while acetonitrile shows more modest effects (8-15x) [20] [21].

Nucleophile reactivity orders vary significantly among different polar aprotic solvents, reflecting the complex interplay between solvation effects and intrinsic nucleophilicity. In DMSO, the halide reactivity follows the polarizability order (I⁻ > Br⁻ > Cl⁻), while in DMF and other solvents, different patterns emerge based on specific solvation interactions [22] [21].

Temperature effects in polar aprotic media demonstrate complex behavior with optimal reaction temperatures varying based on both solvent and nucleophile identity. Higher boiling solvents such as NMP and DMA enable elevated reaction temperatures (up to 150°C) that can overcome unfavorable activation barriers for challenging substrates [15] [23].

Dates

Last modified: 08-15-2023

Explore Compound Types